molecular formula C10H16N2OS B1666822 Albutoin CAS No. 830-89-7

Albutoin

Cat. No. B1666822
CAS RN: 830-89-7
M. Wt: 212.31 g/mol
InChI Key: RATGSRSDPNECNO-UHFFFAOYSA-N
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Description

Albutein is a brand name for a medicinal product that contains human albumin . Albumin is a protein produced by the liver that circulates in plasma (the clear liquid portion of your blood). Medicinal albumin is made of plasma proteins from human blood. Albutein works by increasing plasma volume or levels of albumin in the blood .


Synthesis Analysis

Human serum albumin (HSA) nanoparticles can be prepared using a chemometric technique . The preparation of albumin nanoparticles involves various methods such as desolvation, self-assembly, thermal gelation, spray-drying, double emulsification, emulsification, Nab-technology, pH coacervation, and others .


Molecular Structure Analysis

The general structure of albumin is characterized by several long α helices allowing it to maintain a relatively static shape, which is essential for regulating blood pressure . Serum albumin contains eleven distinct binding domains for hydrophobic compounds .

Scientific Research Applications

Evaluation of Albutoin as an Antiepileptic Drug

Albutoin was assessed as an antiepileptic drug in a controlled study involving institutionalized patients. These patients were not fully controlled by therapeutic dosages of existing antiepileptic drugs. The study revealed that albutoin was less effective than diphenylhydantoin, primidone, or phenobarbital in controlling seizure frequency. It was also found that albutoin was poorly absorbed at dosages up to 1,200 mg per day. Over 10% of patients experienced significant problems like nausea, anorexia, and weight loss at the highest dosage level (Cereghino et al., 1974).

Clinical Evaluation of Albutoin

A clinical evaluation of albutoin (Co-ord@), a thiohydantoin, was conducted. The study indicated that albutoin had approximately the same therapeutic efficacy as diphenylhydantoin but with fewer deleterious side effects. The study described 23 patients treated with albutoin at the Seizure Clinic, University of Washington Hospital. It was observed that nine patients showed improvement in their condition, while the rest were dropped from the study due to increased seizure frequency and toxic side effects (Green et al., 1969).

Albutoin for Grand Mal Epilepsies

Another study on albutoin, a 3-allyl-5-isobutyl-2-thiohydantoin, evaluated its effectiveness for grand mal epilepsies. The study, which involved patients with seizures refractory to other anticonvulsants, found that albutoin could prevent clonic as well as tonic experimental seizure patterns. The patients treated with albutoin showed mixed results: some exhibited improvement, while others remained unchanged or experienced more frequent attacks. A few patients reported minor side effects like dizziness, drowsiness, and abdominal discomfort (Millichap & Ortiz, 1967).

Safety And Hazards

Albutein is contraindicated in patients with a history of hypersensitivity to albumin preparations or to any of the excipients, and in patients with severe anemia or cardiac failure with normal or increased intravascular volume . Allergic or anaphylactic reactions require immediate discontinuation of the infusion and implementation of appropriate medical treatment .

Future Directions

Grifols, the producer of Albutein, has completed enrollment in a phase 3 clinical trial designed to determine the potential of long-term albumin treatment with Grifols Albutein to increase survival time in patients with decompensated cirrhosis and ascites until a suitable transplant is available .

properties

IUPAC Name

5-(2-methylpropyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-4-5-12-9(13)8(6-7(2)3)11-10(12)14/h4,7-8H,1,5-6H2,2-3H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATGSRSDPNECNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N(C(=S)N1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022565
Record name Albutoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Albutoin

CAS RN

830-89-7
Record name 5-(2-Methylpropyl)-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=830-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Albutoin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Albutoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-methylpropyl)-3-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALBUTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/475NGR2DC1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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